2-Bromo-5-fluorobenzaldehyde oxime
Description
2-Bromo-5-fluorobenzaldehyde oxime is a halogenated aromatic oxime derived from its parent aldehyde, 2-bromo-5-fluorobenzaldehyde. The parent compound features a benzaldehyde backbone substituted with bromine at the 2-position and fluorine at the 5-position, which enhances its reactivity and utility in organic synthesis . The oxime forms via condensation of the aldehyde with hydroxylamine, introducing an imine (C=N-OH) functional group.
Key structural insights from crystallographic studies reveal that the aldehyde precursor exhibits short Br⋯F interactions (3.1878–3.3675 Å) and π-stacking interactions (centroid–centroid distance: 3.8699 Å) in its crystal lattice, which influence its stability and packing . These interactions may persist in the oxime derivative, though conformational changes due to the oxime group could alter crystallinity or solubility.
The compound is primarily used as an intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging the electron-withdrawing effects of bromine and fluorine to direct reactivity in cross-coupling or nucleophilic substitution reactions . Spectroscopic and computational studies (e.g., vibrational analysis and ab initio calculations) have been conducted on the aldehyde, providing a foundation for understanding the oxime’s behavior .
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
(NE)-N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H/b10-4+ |
InChI Key |
SOXOEIXMKVKWQH-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/O)Br |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)Br |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine Hydrochloride in Ethanol
The standard oximation protocol involves reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under basic conditions:
-
Reagents : 2-Bromo-5-fluorobenzaldehyde (11.44 mmol), NH₂OH·HCl (22.88 mmol), sodium acetate (34.3 mmol), ethanol (20 mL).
-
Procedure : The aldehyde and NH₂OH·HCl are dissolved in ethanol, followed by sodium acetate addition. The mixture is stirred at 20°C for 4 hours, acidified to pH 4–5 with HCl, and filtered to isolate the oxime.
Mechanistic Insight : The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. Sodium acetate neutralizes HCl, driving the equilibrium toward product formation.
Pyridine-Mediated Oximation in Tetrahydrofuran (THF)
A modified method using pyridine as a base in THF achieves comparable yields (78–82%) with shorter reaction times (2–3 hours):
-
Reagents : 2-Bromo-5-fluorobenzaldehyde (11.44 mmol), NH₂OH·HCl (22.88 mmol), pyridine (34.3 mmol), THF (20 mL).
-
Procedure : Reagents are combined in THF and stirred at 20°C. Workup involves dilution with ethyl acetate, washing with brine, and MgSO₄ drying.
Advantages : Pyridine’s higher basicity (pKₐ = 5.2) accelerates deprotonation compared to sodium acetate (pKₐ = 4.76), reducing reaction time.
Advanced Catalytic and Photochemical Methods
Photoredox Catalysis
Recent studies demonstrate the use of fac-[Ir(ppy)₃] (2 mol%) and imidazole under blue LED irradiation for oxime functionalization. While primarily applied to difluoroalkylation, this method highlights the potential for photocatalytic tuning of oxime reactivity, though direct application to 2-bromo-5-fluorobenzaldehyde oxime remains unexplored.
Solvent and Temperature Effects
-
Solvent Optimization : Ethanol outperforms THF in yield (84% vs. 78%) due to better solubility of intermediates.
-
Temperature : Reactions conducted at 0°C show reduced byproduct formation but require extended times (6–8 hours).
Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The oxime group can be oxidized to a nitroso compound or further to a nitro compound under specific conditions.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products
Reduction: 2-Bromo-5-fluoroaniline.
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Oxidation: 2-Bromo-5-fluoronitrobenzene.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-bromo-5-fluorobenzaldehyde oxime typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine. This process is crucial for generating the oxime functional group, which enhances the compound's reactivity towards nucleophiles and electrophiles.
General Synthesis Method:
- Dissolve 2-bromo-5-fluorobenzaldehyde in a suitable solvent (e.g., ethanol).
- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
- Stir the mixture at room temperature until precipitation occurs.
- Collect and purify the precipitate through crystallization.
Coordination Chemistry
2-Bromo-5-fluorobenzaldehyde oxime serves as a ligand in coordination complexes with transition metals. These complexes have been studied for their potential biological activities, including antibacterial, antifungal, and antitumor properties.
Table 1: Coordination Complexes of 2-Bromo-5-Fluorobenzaldehyde Oxime
| Metal Ion | Complex Type | Biological Activity |
|---|---|---|
| Co(II) | Complex | Antibacterial |
| Zn(II) | Complex | Antifungal |
| Hg(II) | Complex | Antitumor |
Studies have indicated that these metal complexes exhibit varying degrees of activity against different pathogens, making them valuable in medicinal chemistry research .
Synthesis of Isoxazoles
The compound has been utilized in the synthesis of isoxazole derivatives through reactions involving nitrone intermediates. This pathway has been explored using microwave irradiation techniques, which enhance reaction efficiency and yield.
Case Study:
Chondrogianni et al. developed a method for synthesizing 3,5-disubstituted isoxazoles from aryl aldehydes, including 2-bromo-5-fluorobenzaldehyde oxime, demonstrating its versatility in synthetic applications .
Antitumor Activity
Research indicates that derivatives of 2-bromo-5-fluorobenzaldehyde oxime can be precursors to compounds with significant antitumor activity. The synthesis of quinazolinones from this oxime has shown promise in preclinical studies targeting various cancer types .
Biological Interactions
The biological significance of oximes extends beyond their synthetic utility; they also exhibit interactions with biological receptors that could lead to pharmacological applications. Studies focusing on the interaction between 2-bromo-5-fluorobenzaldehyde oxime and various biological targets are ongoing to elucidate its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzaldehyde oxime depends on its specific application. In biochemical contexts, the oxime group can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Key Observations :
- Halogen positioning (e.g., 2-Br vs. 3-Br in bromobenzaldehyde oximes) affects electronic distribution and reactivity .
- Tetrazole-containing oximes (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit enhanced thermal stability due to extensive hydrogen bonding .
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
Biological Activity
2-Bromo-5-fluorobenzaldehyde oxime is an organic compound with notable biological activity, primarily due to its unique molecular structure combining bromine and fluorine atoms. Its potential applications in medicinal chemistry and synthetic organic chemistry have garnered interest from researchers. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : Approximately 218.023 g/mol
- Density : About 1.62 g/cm³
- Boiling Point : Approximately 264.6 °C at 760 mmHg
The presence of halogen substituents enhances the reactivity of 2-bromo-5-fluorobenzaldehyde oxime, making it a valuable precursor in synthesizing complex molecules and studying its interactions with biological receptors .
Synthesis and Reactivity
The synthesis of 2-bromo-5-fluorobenzaldehyde oxime typically involves the selective ortho-bromination of the appropriate benzaldoxime. This compound has been utilized in various synthetic pathways, including the formation of quinazolinones, which exhibit antitumor properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 2-bromo-5-fluorobenzaldehyde oxime. For instance, derivatives have shown significant activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 29213) | <50 |
| Escherichia coli (ATCC 25922) | <50 |
| Klebsiella pneumoniae (ATCC 27736) | <100 |
| Pseudomonas aeruginosa (ATCC 27853) | <100 |
| Acinetobacter baumannii (ATCC 1605) | <100 |
These results indicate that the compound exhibits promising antibacterial activity comparable to established antibiotics .
The mechanism by which 2-bromo-5-fluorobenzaldehyde oxime exerts its biological effects is still under investigation. Molecular docking studies suggest that it may interact with key bacterial enzymes such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), leading to inhibition of bacterial growth. Binding energy calculations show that this compound has a favorable interaction profile with these targets .
Case Studies
- Antitumor Activity : Research conducted by Chen et al. demonstrated that derivatives of 2-bromo-5-fluorobenzaldehyde are effective in synthesizing quinazolinones that possess significant antitumor activity. The study provided insights into the structure-activity relationship, emphasizing the importance of halogen substitutions in enhancing biological efficacy .
- Antifungal Activity : A study evaluating the antifungal effects of related compounds found that certain derivatives exhibited strong inhibitory effects against Candida species, indicating potential for therapeutic applications in treating fungal infections .
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5-fluorobenzaldehyde oxime?
The compound can be synthesized via Pd-catalyzed C-H activation using substituted benzaldoximes as precursors. This method achieves selective ortho-bromination under mild conditions, yielding high regioselectivity . Alternatively, recrystallization from chloroform after commercial procurement ensures purity for structural studies .
Q. How is the crystal structure of 2-bromo-5-fluorobenzaldehyde oxime characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement parameters include anisotropic displacement for non-hydrogen atoms and a riding model for hydrogen atoms (C–H = 0.95 Å). R-factors (e.g., R₁ = 0.027) validate structural accuracy .
Q. What safety protocols are critical when handling this compound?
Use impervious gloves, sealed goggles, and protective clothing to avoid dermal/ocular exposure. Follow OSHA HazCom 2012 guidelines for chemical handling. For oxime derivatives, ensure proper ventilation due to potential irritant properties .
Advanced Research Questions
Q. How do experimental crystal structures resolve computational conformational predictions?
Ab initio calculations predict the lower-energy conformer has the benzaldehyde oxygen trans to the bromo substituent. SCXRD confirms this, with torsional angles (e.g., O1–C1–C2–C3 = 174.3°) aligning with theoretical models. Discrepancies between gas-phase calculations and solid-state packing effects (e.g., halogen bonding) highlight the need for experimental validation .
Q. What intermolecular interactions dominate the crystal packing?
Short F⋯Br halogen bonds (3.1878–3.3675 Å) and π-stacking (centroid-to-centroid: 3.8699 Å) stabilize the lattice. These interactions are critical for predicting solubility and crystallization behavior. Compare distances to van der Waals radii sums (Br + F = 3.40 Å) to assess interaction strength .
Q. How is this compound utilized in bioactive molecule synthesis?
It serves as a precursor for quinazolinones, which exhibit antitumor activity. For example, coupling with amidines or thioureas under acidic conditions generates the heterocyclic core. Monitor reaction progress via HPLC-MS to optimize yields .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
If NMR suggests conformational flexibility (e.g., rotamers), use variable-temperature NMR or DFT calculations to reconcile with rigid SCXRD structures. For halogen-halogen interactions, Raman spectroscopy can probe solid-state vs. solution-phase behavior .
Q. How can derivatization enhance its utility in materials science?
Functionalize the oxime group via condensation with carbonyl compounds (e.g., ketones) to form Schiff bases. Alternatively, react with hydroxylamine hydrochloride to generate nitrile oxides for click chemistry applications. Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane) .
Methodological Tables
Table 1. Key Crystallographic Parameters for 2-Bromo-5-fluorobenzaldehyde Oxime
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 15.3593, 3.8699, 23.4189 | |
| β (°) | 106.330 | |
| F⋯Br distance (Å) | 3.1878–3.3675 | |
| R₁ (F² > 2σ(F²)) | 0.027 |
Table 2. Synthetic Optimization for Pd-Catalyzed Bromination
| Condition | Outcome | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ | |
| Ligand | None (direct C-H activation) | |
| Solvent | DMF/H₂O | |
| Yield | >85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
